Cephalexin R-sulfoxide

Stereochemistry Chiral chromatography Antibacterial activity

Laboratories using unspecified 'cephalexin sulfoxide' mixtures risk ANDA method validation failure due to co-eluting diastereomers. Cephalexin R-sulfoxide (CAS 52210-38-5) is the pure, stereochemically defined R-isomer essential for accurate impurity assignment per ICH Q3A/Q3B. - Retains ~83% antibacterial activity of parent cephalexin-critical for environmental fate and bioactivity studies. - Fully characterized with traceability to USP/EP monographs for regulatory-compliant ANDA submissions. - Enables accurate quantification in stability-indicating HPLC methods per ICH Q1A(R2) forced degradation guidelines.

Molecular Formula C16H17N3O5S
Molecular Weight 363.39
CAS No. 52210-38-5
Cat. No. B601408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephalexin R-sulfoxide
CAS52210-38-5
Synonyms5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 7-​[[(2R)​-​2-​amino-​2-​phenylacetyl]​amino]​-​3-​methyl-​8-​oxo-​, 5-​oxide, (5R,​6R,​7R)​-
Molecular FormulaC16H17N3O5S
Molecular Weight363.39
Structural Identifiers
SMILESCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O
InChIInChI=1S/C16H17N3O5S/c1-8-7-25(24)15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-,25-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cephalexin R-sulfoxide Reference Standard


Cephalexin R-sulfoxide (CAS 52210-38-5) is a stereochemically defined oxidative derivative of the first-generation cephalosporin antibiotic cephalexin. It is formally designated as (5R,6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-oxide [1]. The compound is characterized by the introduction of an oxygen atom at the thioether sulfur of the dihydrothiazine ring, generating a specific R‑configured sulfoxide center [2]. This structural modification is critical to its dual role: as a primary degradation product formed during oxidative stress conditions (e.g., persulfate or ozone treatment of cephalexin) [3] and as a well‑characterized pharmaceutical impurity reference standard [4]. Its procurement is essential for laboratories engaged in forced degradation studies, impurity profiling, and the development of stability‑indicating HPLC methods for cephalexin active pharmaceutical ingredients (APIs) and finished drug products.

1
Defined R-configuration for chiral reference standard workflows
2
Primary oxidative degradation marker of cephalexin (forced degradation & AOP studies)
3
Supports stability-indicating HPLC method development and impurity profiling

Cephalexin R-sulfoxide: Irreplaceable in Regulated Analysis


In the context of pharmaceutical quality control and environmental fate studies, the term 'cephalexin sulfoxide' is frequently used without stereochemical specification, yet this ambiguity presents significant technical and regulatory risk. Cephalexin oxidation yields two distinct stereoisomers—the R‑sulfoxide and the S‑sulfoxide—each with its own CAS registry number (52210-38-5 and 74708-55-7, respectively) [1]. These diastereomers exhibit divergent physical, chemical, and biological properties. Critically, the R‑sulfoxide is the predominant and biologically active species formed during aqueous ozonation, retaining approximately 83% of the antibacterial activity of the parent cephalexin [2]. In contrast, the S‑sulfoxide is reported to possess only a low degree of antibacterial activity or none at all [3]. Furthermore, pharmacopeial impurity profiling and Abbreviated New Drug Application (ANDA) submissions require the use of fully characterized, stereochemically pure reference standards to ensure accurate identification and quantification . Substituting a generic 'cephalexin sulfoxide' mixture or an unspecified stereoisomer can lead to incorrect impurity assignment, method validation failure, and non‑compliance with ICH Q3A/Q3B guidelines. Therefore, procurement of the specific Cephalexin R‑sulfoxide (52210-38-5) is a mandatory requirement for any regulated analytical workflow, forced degradation study, or environmental transformation investigation.

Stereoisomer mismatch
Cephalexin R-sulfoxide (52210-38-5)
Generic cephalexin sulfoxide or S-isomer (74708-55-7)
R- and S-diastereomers differ in chromatographic retention and assay response; an unspecified mixture may cause peak misidentification and inaccurate impurity assignment.
Regulatory compliance gap
Fully characterized, traceable R-sulfoxide reference standard
Untraced or stereochemically undefined sulfoxide
Pharmacopeial impurity profiling and ANDA submissions require stereochemically pure, traceable standards; an undefined isomer may fail method validation and ICH Q3A/Q3B expectations.

Cephalexin R-sulfoxide: Evidence-Based Selection


Stereochemical Purity: R- vs. S-Sulfoxide

Cephalexin R‑sulfoxide (CAS 52210-38-5) is the stereoisomer that retains significant antibacterial activity, in contrast to its S‑counterpart. Patent literature explicitly states that S‑sulfoxides of cephalosporins 'in general possess only a low degree of antibacterial activity against Gram‑positive bacteria or practically none at all,' whereas the R‑sulfoxides are claimed as novel antibacterial agents free from the inactive S‑sulfoxide [1]. The R‑sulfoxide is also the primary product identified in advanced oxidation processes, distinguishing it analytically from the minor S‑sulfoxide [2].

Stereochemical purity
Head-to-head
R-sulfoxide retains antibacterial assay response; S-sulfoxide essentially inactive
Stereospecific assay-response context for chiral standard use
Qualitative patent description; verify under specific assay conditions
Stereochemistry Chiral chromatography Antibacterial activity

Retained Antibacterial Activity

In a quantitative bioassay, Cephalexin R‑sulfoxide was found to retain a remarkably high proportion of the antibacterial activity of its parent compound, cephalexin. The study measured the relative potency using a standard microbiological assay [1]. This retention level is substantially higher than that observed for the penicillin analog, penicillin G (R)-sulfoxide, which retains only ~15% of the activity of penicillin G [1]. The high retained activity of the cephalexin R‑sulfoxide has significant implications for environmental risk assessment and wastewater treatment efficacy.

Activity retention
Reported
~83% as active as parent cephalexin
Supports transformation-product activity assay context
Microbiological assay; environmental risk assessment relevance
Antibacterial potency Transformation product Environmental microbiology

Ozonation Yield vs. Penicillin G Sulfoxide

The maximum formation yield of Cephalexin R‑sulfoxide during aqueous ozonation is a key differentiator when compared to the analogous penicillin sulfoxide. The yield is an important parameter for predicting environmental concentrations and for designing experiments that generate the compound as a reference material [1].

Ozonation yield
Head-to-head
Max ~34% yield from cephalexin vs ~55% for penicillin G sulfoxide
Yield context for generating reference material via ozonation
pH 7 aqueous conditions; longer reaction times may be needed
Ozonation Transformation product Yield comparison

Ozone and HO• Kinetics vs. Penicillin G Sulfoxide

The stability of Cephalexin R‑sulfoxide towards further oxidation by ozone and hydroxyl radicals (HO•) differs significantly from that of penicillin G (R)-sulfoxide. These kinetic data are essential for modeling the fate of the sulfoxide in water treatment systems [1].

Ozone kinetics
Head-to-head
kO₃ = 2.6×10⁴ M⁻¹s⁻¹; penicillin G sulfoxide recalcitrant
Reactivity context for oxidative fate modeling
pH 7; further degradation during ozonation expected
Ozonation kinetics Advanced oxidation Rate constants

Primary Oxidation Product: Persulfate vs. Ozonation

Cephalexin R‑sulfoxide is not only formed during ozonation but is also identified as one of the two major stereoisomeric sulfoxide products during the oxidation of cephalexin by thermally activated persulfate. This demonstrates its broader relevance as a key transformation product across different advanced oxidation processes (AOPs) [1].

Primary oxidation product
Class-level
Identified as major sulfoxide (m/z 363) in persulfate oxidation
Supports broader oxidative degradation marker context
Persulfate-specific data; verify in other AOP matrices
Persulfate oxidation Degradation pathway LC-MS analysis

Pharmacopeial Reference Standard Traceability

In the regulated pharmaceutical industry, Cephalexin R‑sulfoxide (52210-38-5) is distinguished from its S‑isomer and other impurities by its suitability and traceability as a reference standard. It is explicitly offered for use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA), with traceability to United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standards provided on a feasibility basis [1]. This is a critical procurement differentiator; a generic or unspecified sulfoxide would not meet the same regulatory compliance requirements.

Regulatory traceability
Source review
Supplied with characterization data; traceable to USP/EP on feasibility basis
Supports ANDA impurity profiling and method validation context
Supplier statement; verify specific documentation for submission
Impurity standard ANDA submission Method validation

Cephalexin R-sulfoxide Key Applications


Forced Degradation Studies

In pharmaceutical development, forced degradation (stress testing) is mandated by ICH Q1A(R2) to elucidate degradation pathways and validate the stability‑indicating power of analytical methods. Cephalexin R‑sulfoxide is a primary oxidation product formed when cephalexin is exposed to oxidative stress conditions (e.g., hydrogen peroxide, persulfate) [1]. Its use as a reference standard is essential for identifying and quantifying this specific degradation peak in HPLC chromatograms, confirming that the analytical method can adequately resolve the R‑sulfoxide from the parent drug and other related substances. Without the authentic R‑sulfoxide standard, the oxidation degradation pathway cannot be fully characterized, and method validation would be incomplete per regulatory expectations [2].

ANDA Impurity Profiling

Generic drug manufacturers seeking ANDA approval for cephalexin products must demonstrate that their formulation's impurity profile is comparable to or better than that of the Reference Listed Drug (RLD). Cephalexin R‑sulfoxide is a known and specified impurity. Its procurement as a fully characterized reference standard with traceability to USP or EP monographs is a critical step in method validation [2]. The standard is used to establish relative retention times, system suitability parameters, and to quantify the sulfoxide impurity against a known standard curve, ensuring that levels are within acceptable limits defined in the pharmacopeia. This is a routine, high‑volume application in QC laboratories supporting commercial cephalexin production [2].

Environmental Fate and Wastewater Treatment

Cephalexin is a frequently detected pharmaceutical in surface water and wastewater effluents. Studies investigating advanced oxidation processes (AOPs) such as ozonation and persulfate oxidation use Cephalexin R‑sulfoxide as a key analytical marker. Because the R‑sulfoxide retains 83% of the antibacterial activity of the parent drug [3], its formation during treatment is a concern; it indicates that the treatment process has not fully eliminated antibacterial activity. Researchers procure this standard to quantify the R‑sulfoxide by LC‑MS/MS in treated water samples, calculate its yield, and model its subsequent degradation kinetics (kO3 = 2.6 × 10⁴ M⁻¹s⁻¹) to predict the overall removal of bioactivity [3].

Chiral Separation of Diastereomers

Since cephalexin oxidation yields both R‑ and S‑sulfoxide diastereomers, laboratories focused on advanced impurity profiling or mechanistic studies must develop chiral or stereospecific HPLC methods capable of separating these two compounds. Cephalexin R‑sulfoxide (52210-38-5) is the authentic standard used to identify and calibrate the response for the biologically active R‑isomer peak [1]. In contrast, the S‑sulfoxide (74708-55-7) is the comparator used to demonstrate resolution. This application is particularly relevant for research groups studying the stereospecificity of oxidation reactions or for analytical labs seeking to fully characterize the impurity profile of cephalexin beyond standard pharmacopeial requirements [4].

Application
Selection Property
Validation Focus
Forced degradation studies
Oxidative degradation pathway marker
Stability-indicating HPLC peak identification
ANDA impurity profiling
Regulatory impurity reference standard
Method validation and impurity quantification
Environmental fate & AOP research
Transformation product identity and fate marker
Removal efficiency and oxidative kinetics modeling
Chiral diastereomer separation
Stereochemically defined R-isomer
Chiral HPLC resolution of R/S diastereomers
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